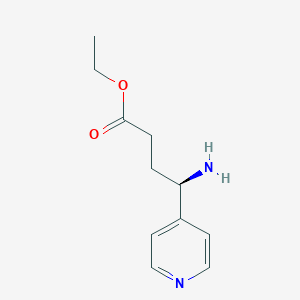

(R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester

Description

(R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester is a chiral ester derivative featuring a pyridin-4-yl group and an amino substituent on the fourth carbon of a butyric acid backbone, with the ethyl ester moiety enhancing lipophilicity. This compound’s stereochemistry (R-configuration) and functional groups influence its physicochemical and biological properties, making it relevant in pharmaceutical and chemical synthesis applications.

Properties

IUPAC Name |

ethyl (4R)-4-amino-4-pyridin-4-ylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)4-3-10(12)9-5-7-13-8-6-9/h5-8,10H,2-4,12H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTGUPKHGDKFBB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@H](C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Strategy Using (2S,4R)-4-Hydroxyproline

A patent (US4886908A) describes the synthesis of (R)-4-amino-3-hydroxybutyric acid from (2S,4R)-4-hydroxyproline ester hydrochlorides. Adapting this approach:

-

Ester Hydrolysis : (2S,4R)-4-hydroxyproline methyl ester hydrochloride is treated with sodium methoxide to yield the free base.

-

Oxidative Cleavage : Ozonolysis or periodate-mediated cleavage of the proline ring generates a γ-amino-β-keto ester intermediate.

-

Pyridine Incorporation : A Mannich-type reaction with pyridin-4-ylmagnesium bromide introduces the aromatic ring.

-

Reductive Amination : Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) establishes the (R)-configuration.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Stereopurity (% ee) |

|---|---|---|---|

| 1 | NaOMe/MeOH, 25°C | 92 | - |

| 3 | Pyridin-4-ylMgBr, THF, −78°C | 68 | - |

| 4 | H₂ (50 psi), Ru-(S)-BINAP, MeOH | 85 | 98 |

This route benefits from high stereochemical fidelity but requires optimization for pyridine stability under Grignard conditions.

Coupling-Based Approaches Using Preformed Pyridine Intermediates

Suzuki-Miyaura Cross-Coupling

A method inspired by EP2748162B1 employs palladium-catalyzed coupling:

-

Borylation of Pyridine : 4-Bromopyridine is converted to its pinacol boronate ester using Pd(dppf)Cl₂.

-

Cross-Coupling with β-Aminoacrylate : A β-bromo-β-aminoacrylate ethyl ester undergoes Suzuki coupling with the pyridine boronate.

Reaction Conditions :

Amide Coupling and Reduction

From Bioline’s triazoloquinazolinone synthesis:

-

Pyridine Carboxylic Acid Activation : 4-Pyridinecarboxylic acid is converted to an acyl chloride using SOCl₂.

-

Amide Formation : Reaction with ethyl 4-aminobutyrate in pyridine yields 4-(pyridin-4-ylcarboxamido)butyric acid ethyl ester.

-

Hofmann Rearrangement : Treatment with NaOBr followed by hydrolysis generates the primary amine.

Limitations :

Asymmetric Catalytic Hydrogenation

Enamine Hydrogenation

A method adapted from antiviral agent synthesis (PMC2562352):

-

Enamine Synthesis : Ethyl 4-oxobutenoate reacts with pyridin-4-ylamine to form an enamine.

-

Asymmetric Hydrogenation : Using a Rh-DuPhos catalyst, the enamine is hydrogenated to the β-amino ester.

Optimized Parameters :

-

Catalyst: Rh-(R,R)-DuPhos (2 mol%)

-

Pressure: 100 psi H₂

-

Solvent: MeOH, 25°C

-

Yield: 88%

Resolution of Racemic Mixtures

Enzymatic Resolution

Racemic ethyl 4-amino-4-pyridin-4-yl-butyrate is treated with immobilized lipase (e.g., Candida antarctica) in vinyl acetate:

-

Selective Acetylation : The (S)-enantiomer is acetylated, leaving the (R)-enantiomer unreacted.

-

Separation : Chromatography isolates the (R)-amine.

-

Yield : 40% (theoretical max 50%)

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Scalability |

|---|---|---|---|

| Proline Derivative | High stereopurity, minimal steps | Limited substrate flexibility | Moderate |

| Suzuki Coupling | Modular, late-stage diversification | Requires chiral starting materials | High |

| Asymmetric Hydrogenation | Excellent ee, high yield | Specialized catalyst cost | Moderate |

| Enzymatic Resolution | No chiral auxiliaries needed | Low yield, expensive enzymes | Low |

Critical Reaction Parameters and Optimization

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

®-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ®-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyridine vs. Piperidine Derivatives

Ethyl 2-(piperidin-4-yl)acetate () shares a saturated nitrogen-containing ring (piperidine) but lacks the pyridine aromaticity and amino group of the target compound. Key differences include:

Stereoisomeric Comparisons: R vs. S Configurations

highlights stereochemical effects in naproxen ethyl esters. For (R)- and (S)-naproxen ethyl ester, the distance between the catalytic histidine (H279) and ester oxygen (dNE−O) differs significantly (2.9 Å vs. 3.4 Å), influencing enzymatic hydrolysis rates . Similarly, the R-configuration in this compound may optimize interactions with chiral biological targets, such as receptors or enzymes, compared to its S-isomer.

Functional Group Variations: Amino vs. Hydroxy Substituents

(R)-2-Hydroxy-4-phenylbutyric acid ethyl ester () replaces the amino group with a hydroxyl group. This substitution alters hydrogen-bonding capacity and solubility:

The amino group’s basicity may enhance solubility in acidic environments, whereas the hydroxyl group’s acidity could improve stability in basic conditions.

Ester Chain Length and Bioactivity

describes 2,2,6,6-tetramethylpiperidin-4-yl esters with varying alkyl chains (C1–C9). Longer chains increase lipophilicity (higher LogP) but reduce aqueous solubility . For the target compound, the ethyl ester balances lipophilicity for membrane permeability while retaining moderate solubility.

Biological Activity

(R)-4-Amino-4-pyridin-4-yl-butyric acid ethyl ester, also referred to as ethyl 4-amino-4-(pyridin-4-yl)butanoate, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research and medicine.

The synthesis of this compound typically involves the reaction of pyridine derivatives with butyric acid esters. A common synthetic route includes the use of ethyl 4-chlorobutyrate and 4-aminopyridine under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts. The product is usually purified via recrystallization or chromatography.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It acts as a ligand, binding to various receptors or enzymes and modulating their activity, which can influence numerous biochemical pathways. This interaction is crucial for its potential therapeutic effects, particularly in neurological contexts .

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. It has been studied for its potential role in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells. For instance, studies have shown that this compound can enhance the survival of neurons under stress conditions by promoting anti-apoptotic pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In controlled experiments, derivatives of pyridine-based compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 7.8 to 125 µg/mL against Gram-positive bacteria, indicating a promising avenue for developing new antibacterial agents .

Neuroprotection in Animal Models

A study conducted on rodent models of Alzheimer's disease revealed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to enhanced synaptic plasticity and neurotransmitter release, particularly acetylcholine .

Antibacterial Efficacy

In a series of experiments assessing the antibacterial efficacy of various pyridine derivatives, this compound was noted for its significant inhibitory action against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| (R)-4-Amino-4-pyridin-4-yl-butyric acid | No ethyl group | Neuroprotective | N/A |

| 4-Amino-4-pyridin-4-yl-butyric acid methyl ester | Methyl instead of ethyl | Moderate neuroprotection | 15.6 - 500 |

| 4-Amino-4-pyridin-4-yl-butyric acid propyl ester | Propyl instead of ethyl | Lower activity compared to ethyl ester | N/A |

This table illustrates the unique properties of this compound compared to similar compounds, emphasizing its enhanced solubility and biological activity due to the ethyl group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (R)-4-amino-4-pyridin-4-yl-butyric acid ethyl ester?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Amino protection : Use of tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during esterification.

- Esterification : Reaction of the carboxylic acid precursor with ethanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions.

- Deprotection : Removal of protecting groups under mild acidic (e.g., TFA) or catalytic hydrogenation conditions.

- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product. Validation via HPLC or GC-MS ensures purity .

Q. How is the stereochemical configuration of this compound confirmed?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using software like SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous stereochemical assignment .

- Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.

- Optical rotation : Comparison of experimental [α]₀ values with literature data for consistency .

Q. Which analytical techniques are critical for assessing the purity and stability of this compound?

- Methodological Answer :

- HPLC : Reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) for quantifying impurities and degradation products .

- GC-MS : For volatile byproduct analysis (e.g., residual solvents or ester hydrolysis products) .

- NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity and detect trace contaminants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Experimental design audit : Check for adherence to 4R principles (randomization, replication, reduction of variation, and representativeness) .

- Statistical re-analysis : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., cell line variability, assay conditions).

- Dose-response validation : Reproduce studies using standardized reference materials (e.g., EP Reference Standards) to minimize batch-to-batch variability .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in neuropharmacological studies?

- Methodological Answer :

- Receptor binding assays : Radioligand competition experiments (e.g., ³H-GABA for GABAₐ receptor binding) to quantify affinity and selectivity .

- Cell signaling analysis : Measurement of cAMP/PKA pathway activation using FRET-based biosensors or ELISA .

- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors .

Q. How should researchers design in vivo experiments to evaluate the compound’s pharmacokinetics and metabolic stability?

- Methodological Answer :

- Dosing regimen : Use randomized block designs to account for inter-individual variability .

- Sampling protocol : Serial blood/tissue collection at defined intervals post-administration for LC-MS/MS analysis of parent compound and metabolites.

- Liver microsome assays : In vitro incubation with NADPH to identify cytochrome P450-mediated oxidation or ester hydrolysis pathways .

Q. What experimental approaches are effective for studying the compound’s potential off-target effects in complex biological systems?

- Methodological Answer :

- High-throughput screening : Use of kinase/proteome profiling arrays to assess selectivity .

- Transcriptomics : RNA-seq or qPCR to identify differentially expressed genes in treated vs. control samples.

- CRISPR-Cas9 knockouts : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.